molecular formula C21H28ClN3O B3025861 N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride CAS No. 1071546-40-1

N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

Cat. No. B3025861
CAS RN: 1071546-40-1
M. Wt: 373.9 g/mol
InChI Key: IOQZPMOVWNEIKR-UHFFFAOYSA-N
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Description

Metodesnitazene (hydrochloride) is an analytical reference standard categorized as an opioid. This product is intended for research and forensic applications.

Scientific Research Applications

Anticancer Potential

Research has indicated that certain benzimidazole derivatives possess anticancer activities. For instance, a study synthesized benzimidazole derivatives and found that one particular compound exhibited a moderate cytotoxic effect towards HeLa cells, suggesting potential in cancer treatment or research (El-Shekeil et al., 2012).

Antiprotozoal Activity

Benzimidazole derivatives have also been reported to show significant antiprotozoal activity. A study involving the synthesis of 19 new benzimidazole derivatives revealed strong activity against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. The activity of these compounds was found to surpass that of metronidazole, a standard drug used against these parasites (Pérez‐Villanueva et al., 2013).

Molecular Docking and Anti-Cancer Properties

In-depth studies involving density functional theory and molecular docking have been conducted to understand the anti-cancer properties of benzimidazole derivatives. These studies have identified the most stable states and the binding affinities of these compounds, offering insights into their potential anti-cancer activity (Karayel, 2021).

Spectroscopic and Structural Studies

Benzimidazole derivatives have been extensively studied for their structural and spectroscopic properties. Such studies involve various techniques like X-ray diffraction, HRMS, UV–Vis, FT-IR, and NMR spectroscopy, contributing to our understanding of the molecular structure and behavior of these compounds (Saral et al., 2017).

Anti-Inflammatory Properties

Research indicates that benzimidazole derivatives can exhibit anti-inflammatory properties. For instance, a study synthesized a series of compounds and evaluated their anti-inflammatory potential using carrageenan-induced paw edema bio-assay in rats, with some compounds showing promising results (KunnambathKrishnakumar et al., 2013).

properties

IUPAC Name

N,N-diethyl-2-[2-[(4-methoxyphenyl)methyl]benzimidazol-1-yl]ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O.ClH/c1-4-23(5-2)14-15-24-20-9-7-6-8-19(20)22-21(24)16-17-10-12-18(25-3)13-11-17;/h6-13H,4-5,14-16H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQZPMOVWNEIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1CC3=CC=C(C=C3)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Metodesnitazene (hydrochloride)

CAS RN

1071546-40-1
Record name Metodesnitazene hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1071546401
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METODESNITAZENE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CVT3V45AN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-diethyl-2-[(4-methoxyphenyl)methyl]-1H-benzimidazole-1-ethanamine, monohydrochloride

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